molecular formula C13H8FNO4 B3147480 4-Fluorophenyl 2-nitrobenzoate CAS No. 62433-22-1

4-Fluorophenyl 2-nitrobenzoate

Cat. No. B3147480
CAS RN: 62433-22-1
M. Wt: 261.2 g/mol
InChI Key: DKJRDVHPCGUKAS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 140-145°C .

Scientific Research Applications

Antimicrobial Activity

4-Fluorophenyl 2-nitrobenzoate: has been investigated for its antimicrobial properties. In a study by Shintre et al., a library of novel 2-substituted fluorinated benzimidazoles (including this compound) was synthesized and tested. Notably, two derivatives showed minimum bactericidal concentration values against various bacteria, including S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. The compound with a CF₃ substituent exhibited the best antifungal activity against C. albicans .

Antioxidant Activity

The same study also evaluated the antioxidant potential of 4-Fluorophenyl 2-nitrobenzoate . Two derivatives demonstrated good antioxidant activities, comparable to ascorbic acid. These findings highlight its potential as an antioxidant agent .

Lead Compound Synthesis

The benzimidazole moiety, present in this compound, has diverse pharmacological properties. It has been associated with antibacterial, antifungal, antiviral, anticancer, antioxidant, and other activities. Synthesizing novel compounds with benzimidazole moieties can lead to promising drug candidates for the pharmaceutical industry .

Chemical Synthesis and Catalysts

Benzimidazoles are typically synthesized through coupling reactions between o-phenylenediamines and carboxylic acids, acid chlorides, aldehydes, esters, or amides. Various catalysts, such as Sn, Ti, Zr, Bi, In, Co, Ce, B, Zn, Hf, Ir, La, acetic acid, and p-toluenesulfonic acid, have been employed in these reactions. Understanding the reactivity of 4-Fluorophenyl 2-nitrobenzoate in such processes contributes to synthetic methodologies .

Biological Target Interaction Studies

Docking studies of this compound into the active site of topoisomerase II DNA-gyrase revealed that interaction with the Mn²⁺ ion in the enzyme’s active site was crucial for its antibacterial activity. Investigating its binding modes and interactions with biological targets can guide further drug design efforts .

Custom Synthesis and Sourcing

Researchers and pharmaceutical companies may utilize 4-Fluorophenyl 2-nitrobenzoate as a starting material for custom synthesis or sourcing. Its availability from suppliers like ChemScene and Sigma-Aldrich facilitates research and development .

Mechanism of Action

properties

IUPAC Name

(4-fluorophenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJRDVHPCGUKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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